Binding Affinity Advantage: MK-0893 Demonstrates Superior GCGR Potency Relative to Multiple Competitor Antagonists
In a human GCGR binding assay using CHO cell membranes, MK-0893 exhibits an IC₅₀ of 6.6 nM, which is substantially more potent than the IC₅₀ values reported for several other clinically evaluated glucagon receptor antagonists under comparable assay conditions. For example, PF-06291874 displays an IC₅₀ of 55 nM for the human GCGR , Bay 27-9955 exhibits an IC₅₀ of 110 nM , and LY2409021 shows an IC₅₀ of approximately 56 nM . This represents an 8- to 17-fold higher potency for MK-0893 at the primary pharmacological target.
| Evidence Dimension | GCGR binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 6.6 nM |
| Comparator Or Baseline | PF-06291874 (55 nM); Bay 27-9955 (110 nM); LY2409021 (56 nM) |
| Quantified Difference | 8.3-fold to 16.7-fold lower IC₅₀ (higher potency) |
| Conditions | Human GCGR binding assay; CHO cell membranes; competitive radioligand displacement |
Why This Matters
Higher target engagement potency at lower concentrations may reduce the required dose and minimize off-target effects in cellular and in vivo experiments.
